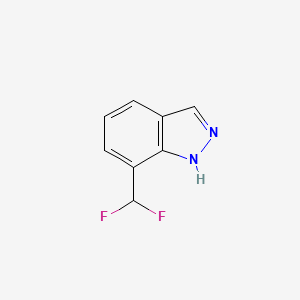

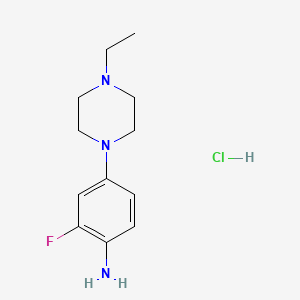

(2,6-Dibromopyridin-3-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Boronic acids, including “(2,6-Dibromopyridin-3-yl)boronic acid”, are known to participate in various chemical reactions. One of the most well-studied reactions is the Suzuki-Miyaura cross-coupling reaction . Boronic acids can also form reversible covalent bonds with diols, which has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Aplicaciones Científicas De Investigación

Boronic Acid Sensors

Boronic acids, including derivatives like (2,6-Dibromopyridin-3-yl)boronic acid, play a crucial role in the development of chemical sensors due to their ability to form reversible covalent bonds with diols and polyols. This characteristic facilitates the creation of sensors for carbohydrates, catecholamines, and other molecules. Sensors utilizing boronic acids can benefit from enhanced binding affinity and selectivity, thanks to their dual recognition sites (Bian et al., 2019).

Drug Discovery

The inclusion of boronic acids in medicinal chemistry has grown, partly due to their unique properties that may enhance drug potency or improve pharmacokinetic profiles. Notably, several boronic acid-based drugs have received FDA approval, demonstrating the compound's utility in drug discovery and development (Plescia & Moitessier, 2020).

Electrochemical Biosensors

(2,6-Dibromopyridin-3-yl)boronic acid derivatives are pivotal in constructing electrochemical biosensors. These biosensors are designed for detecting sugars, glycated hemoglobin, and fluoride ions, among other targets. The boronic acid moiety serves as a binding site, while the electrochemically active parts facilitate the selective detection of analytes through electrochemical signals (Wang et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

Boronic acid derivatives, including (2,6-Dibromopyridin-3-yl)boronic acid, are also explored in the field of organic optoelectronics. They are investigated for their potential as active materials in OLEDs, where their ability to emit light can be harnessed for various applications. The structural design and synthesis of boronic acid-based organic semiconductors are crucial for advancing OLED technology (Squeo & Pasini, 2020).

Antifungal Agents

The bioactivity of boronic acids extends to antifungal applications as well. For instance, tavaborole, a boronic acid derivative, has been approved for the topical treatment of onychomycosis, showcasing the antifungal capabilities of boron-containing compounds (Arvanitis, Rook, & Macreadie, 2020).

Immune Function

Boron, through compounds like (2,6-Dibromopyridin-3-yl)boronic acid, is believed to play roles in immune function. Boron-containing compounds may influence biochemical pathways relevant to immune responses, although the exact mechanisms and implications of such interactions require further investigation (Hunt, 2003).

Safety And Hazards

Propiedades

IUPAC Name |

(2,6-dibromopyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBr2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTWODKSMWAAHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)Br)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBr2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679926 |

Source

|

| Record name | (2,6-Dibromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dibromopyridin-3-yl)boronic acid | |

CAS RN |

1256355-52-8 |

Source

|

| Record name | Boronic acid, B-(2,6-dibromo-3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dibromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B599113.png)

![N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide](/img/structure/B599115.png)

![7'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B599120.png)

![6-Bromopyrido[2,3-B]pyrazine](/img/structure/B599132.png)

![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B599133.png)